Acetamidofluorescein

Description

Significance of Fluorescein (B123965) Derivatives in Advanced Research Methodologies

Fluorescein and its derivatives are a cornerstone of modern biomedical and chemical research, prized for their intense fluorescence, which allows for the detection and tracking of molecules with high sensitivity. encyclopedia.pubnih.gov These compounds, first discovered in 1871 by Adolf von Baeyer, have become indispensable tools in a vast array of scientific applications. encyclopedia.pub In cellular biology, for instance, fluorescein isothiocyanate (FITC), a key derivative, is widely used to label and track cells in techniques like fluorescence microscopy and flow cytometry. ontosight.aiwikipedia.org This allows researchers to visualize specific proteins or cellular structures. nih.govwikipedia.org

The versatility of fluorescein derivatives extends to their use as pH sensors, where their fluorescence intensity changes in response to varying acidity, providing insights into cellular environments. encyclopedia.pubresearchgate.net Furthermore, modifications to the core fluorescein structure have led to the development of probes with tailored properties, such as improved stability and specific reactivity towards biological molecules like proteins and nucleic acids. ontosight.airsc.org These adaptations have been crucial for applications ranging from in-situ hybridization to the study of protein interactions within living cells. ontosight.aiwikipedia.org The ability to conjugate fluorescein derivatives to other molecules, such as antibodies and nucleoside triphosphates, has further broadened their utility, making them fundamental to techniques like immunohistochemistry and DNA sequencing. nih.govwikipedia.org

Historical Context of Acetamidofluorescein's Emergence as a Research Tool

While the broader family of fluorescein dyes has a long history in scientific research, the specific emergence of this compound can be traced to the ongoing quest for more refined and specific fluorescent probes. The addition of an acetamide (B32628) group to the fluorescein core modifies its chemical properties, influencing factors like solubility and reactivity. ontosight.ai This modification allows for its use as a fluorescent label. sapphirebioscience.com

The development of various fluorescein derivatives has been driven by the need to overcome certain limitations of the parent molecule, such as its pH sensitivity and potential for photobleaching. researchgate.netrsc.org Researchers have continuously sought to fine-tune the photophysical properties of these dyes to create more stable and specific tools for biological and chemical investigations. The synthesis of derivatives with specific functionalities, like those that can be activated by light or that target particular cellular components, represents a significant advancement in the field. rsc.org The creation of this compound and its variants is a part of this larger narrative of chemical innovation aimed at providing researchers with more precise and powerful tools for their investigations.

Scope and Research Trajectories of this compound in Scholarly Investigations

This compound and its related compounds are utilized across a diverse range of research applications, primarily leveraging their fluorescent properties for labeling and detection. ontosight.ai It is commonly employed in fluorescence microscopy and flow cytometry to visualize and analyze cells and biomolecules. ontosight.aichemsynlab.com

Current research continues to explore and expand the applications of this compound and other fluorescein derivatives. One area of focus is the development of probes for super-resolution microscopy, enabling the visualization of cellular structures at an unprecedented level of detail. ontosight.ai Another significant trajectory involves the creation of "caged" fluorescein derivatives, which are initially non-fluorescent but can be activated by light, offering precise spatial and temporal control over fluorescent labeling. rsc.org

Furthermore, researchers are investigating the use of fluorescein derivatives in conjunction with other technologies, such as mass spectrometry, to develop novel methods for proteomic analysis. acs.org The synthesis of this compound derivatives with specific binding properties, for example, to certain proteins or receptors, allows for targeted investigations of biological processes. cdnsciencepub.comresearchgate.netpnas.org These ongoing studies highlight the adaptability of this compound as a research tool and the continuous effort to refine its capabilities for increasingly sophisticated scientific inquiry.

Properties of this compound

| Property | Value |

| Chemical Formula | C21H16NO6 |

| Molecular Weight | 384.36 g/mol ontosight.ai |

| Excitation Maximum (λex) | 491 nm sapphirebioscience.com |

| Emission Maximum (λem) | 515 nm sapphirebioscience.com |

| CAS Number | 82779-14-4 sapphirebioscience.com |

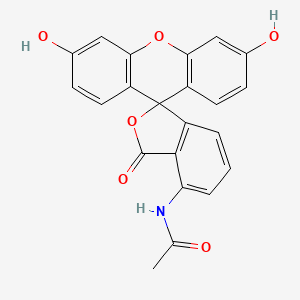

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H15NO6 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)acetamide |

InChI |

InChI=1S/C22H15NO6/c1-11(24)23-17-4-2-3-16-20(17)21(27)29-22(16)14-7-5-12(25)9-18(14)28-19-10-13(26)6-8-15(19)22/h2-10,25-26H,1H3,(H,23,24) |

InChI Key |

ASJRVALLTCYYGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Acetamidofluorescein in Research

Methodologies for the Preparation of Reactive Acetamidofluorescein Analogues

The versatility of this compound as a fluorescent label is largely dependent on the incorporation of reactive functional groups that can form stable covalent bonds with target biomolecules. The synthesis of these reactive analogues is a critical first step in the development of specific fluorescent probes.

Synthesis Routes of 5-Iodothis compound (5-IAF)

5-Iodothis compound (5-IAF) is a thiol-reactive derivative of fluorescein (B123965), widely used for labeling proteins and peptides. thermofisher.comsigmaaldrich.com The iodoacetamide (B48618) group readily reacts with sulfhydryl groups, such as those found in cysteine residues, to form a stable thioether linkage. thermofisher.com This reaction is typically carried out at a pH between 7.5 and 8.0. thermofisher.com The synthesis of 5-IAF involves the reaction of 5-aminofluorescein (B15267) with iodoacetic anhydride.

The general protocol for labeling proteins with 5-IAF involves dissolving the protein in a suitable buffer, often containing a reducing agent like dithiothreitol (B142953) (DTT) to ensure free sulfhydryl groups are available for reaction. thermofisher.com A molar excess of 5-IAF, dissolved in a solvent like dimethylformamide (DMF), is then added to the protein solution and incubated in the dark to prevent photobleaching of the fluorescein moiety. thermofisher.com

One-Pot Derivatization Techniques for Thiol Alkylation

One-pot synthesis strategies offer an efficient approach for the derivatization of molecules with this compound, minimizing reaction steps and improving yields. A notable example is the one-pot derivatization for the detection of gliotoxin (B1671588), a fungal secondary metabolite containing a disulfide bridge. researchgate.net This method involves the reduction of the disulfide bond using sodium borohydride, followed by the immediate alkylation of the exposed thiol groups with 5-iodothis compound (5-IAF). researchgate.net This process yields a stable, fluorescently labeled product, dithis compound-gliotoxin, which can be readily detected. researchgate.net

This single-pot strategy has also been successfully applied to detect other thiol-containing molecules, such as L-ergothioneine, where the iodoacetamide group of 5-IAF specifically reacts with the thiol group to form a stable and fluorescent thioether. researchgate.net These one-pot techniques are significant as they allow for direct detection in aqueous environments without the need for extensive sample pre-treatment, which can lead to the loss or modification of the target molecule. researchgate.net

Chemical Modifications for Tailored Research Applications

The core this compound structure can be chemically modified to create a diverse palette of fluorescent probes with tailored properties for specific research needs. These modifications can alter the functionality, spectral properties, and binding characteristics of the dye.

Development of this compound Derivatives with Modified Functionalities

Researchers have developed various this compound derivatives to probe specific biological questions. For instance, in a study investigating the interaction between the potyviral protein VPg and the host plant translation initiation factor eIF4E, a doubly labeled VPg derivative was synthesized. mdpi.com This involved introducing two cysteine residues into the peptide sequence, which were then coupled to AEDANS (as a donor fluorophore) and 5-acetamidofluorescein (as an acceptor), creating a system for resonance energy transfer (RET) studies. mdpi.com

Furthermore, this compound has been incorporated into substrates for sirtuin activity assays. mdpi.com By attaching the fluorophore to a fatty acylated lysine (B10760008) within a peptide, researchers can monitor deacylation activity through changes in fluorescence. mdpi.com However, to enhance metabolic stability for cell-based experiments, modifications such as the inclusion of D-amino acids or N-methyl amino acids can be made to prevent proteolytic cleavage of the peptide backbone. mdpi.com

Integration into Peptide and Oligonucleotide Structures through Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the stepwise construction of peptides and oligonucleotides, and it provides a convenient method for incorporating fluorescent labels like this compound at specific positions. pubcompare.aiukzn.ac.za In this approach, the growing peptide or oligonucleotide chain is covalently attached to an insoluble solid support. atdbio.comumich.edu This allows for the easy removal of excess reagents and byproducts by simple washing steps, streamlining the synthesis process. atdbio.com

For the integration of this compound, a thiol-modified oligonucleotide or a peptide containing a cysteine residue can be synthesized on the solid support. empbiotech.com The thiol-reactive 5-iodothis compound can then be reacted with the support-bound biomolecule to form a stable thioether linkage. empbiotech.com Following the labeling reaction, the fluorescently tagged peptide or oligonucleotide is cleaved from the solid support and deprotected. atdbio.com This method allows for precise control over the location of the fluorescent label within the biomolecule's structure. nih.gov

Bioconjugation Chemistries Utilizing this compound

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule. clinicallab.com this compound derivatives are frequently employed in bioconjugation reactions to impart fluorescence to proteins, nucleic acids, and other biological targets. papyrusbio.com The most common bioconjugation strategy for this compound involves the reaction of its iodoacetamide moiety with thiol groups on the target biomolecule. thermofisher.com

This thiol-reactive chemistry is highly specific at physiological pH, as the thiol group of cysteine is a more potent nucleophile than other amino acid side chains. nih.gov The resulting thioether bond is stable, ensuring that the fluorescent label remains attached to the target molecule throughout the experiment. thermofisher.com This approach has been used to label a wide variety of proteins and has been instrumental in studying their structure, function, and interactions. thermofisher.commdpi.com

The table below summarizes the key reactive derivatives of this compound and their primary applications in bioconjugation.

| Derivative | Reactive Group | Target Functional Group | Application |

| 5-Iodothis compound (5-IAF) | Iodoacetamide | Thiol (Sulfhydryl) | Labeling proteins, peptides, and thiol-modified oligonucleotides |

| 5-Acetamidofluorescein | Amine (post-synthesis modification) | Carboxylic acids (with activators) | Used as a building block for more complex probes |

Cysteine-Targeting Maleimide (B117702) Conjugation for Site-Specific Labeling

The specific and efficient labeling of proteins at defined sites is a cornerstone of modern proteomics. One of the most prevalent methods for achieving this is the conjugation of a thiol-reactive probe to a solvent-accessible cysteine residue. nih.gov Cysteine's relative rarity in protein sequences and the ability to introduce it at specific locations via site-directed mutagenesis make it an ideal target for such modifications. nih.gov The maleimide functional group is a highly effective thiol-reactive moiety that reacts with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond. nih.govnih.gov This reaction is highly specific and efficient under near-physiological conditions. nih.govthermofisher.com

The maleimide group is particularly reactive with sulfhydryls at a pH range of 6.5-7.5. thermofisher.com Within this range, the reaction with free sulfhydryls is approximately 1,000 times more favorable than with amines. thermofisher.com At pH values above 7.5, the reactivity towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis. thermofisher.com For successful conjugation, it is essential to ensure that the cysteine's thiol group is in a reduced state. nih.gov This is often accomplished by treating the protein with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which must then be removed prior to introducing the maleimide-functionalized dye to prevent competition. nih.govbroadpharm.com

Derivatives of this compound equipped with a maleimide group, such as fluorescein-5-maleimide, are used for this purpose. thermofisher.com The conjugation allows for the precise attachment of the fluorescent label to a protein of interest, facilitating studies on protein localization, interaction, and dynamics. harvard.edu The stability of the resulting thioether linkage is a key advantage, although some studies have explored methods to further stabilize the conjugate against retro-Michael reactions, which can occur in the presence of other thiols like glutathione. creativepegworks.com

| Parameter | Condition | Details |

| Reactive Group | Maleimide | Reacts with sulfhydryl groups on cysteine residues. |

| Target | Cysteine (thiol/sulfhydryl group) | Often engineered into specific protein sites for labeling. nih.gov |

| Reaction Type | Michael Addition | Forms a stable covalent thioether bond. nih.gov |

| Optimal pH | 6.5 - 7.5 | Maximizes reactivity with thiols while minimizing reaction with amines and hydrolysis. thermofisher.comtocris.com |

| Reducing Agents | TCEP or DTT | Used to reduce disulfide bonds and ensure free thiols are available for reaction. nih.govbroadpharm.com |

| Incubation | 2 hours at room temperature or overnight at 4°C | A typical timeframe for the conjugation reaction to proceed. thermofisher.comtocris.com |

Mechanistic Principles Governing Acetamidofluorescein S Fluorescent Behavior As a Probe

Photophysical Mechanisms of Fluorescence Emission and Quenching

The fluorescence of a molecule like acetamidofluorescein involves the absorption of a photon, which elevates an electron to an excited state, followed by the emission of a lower-energy photon as the electron returns to its ground state. fsu.edu However, this emission can be prevented, or "quenched," by competing non-radiative decay pathways that dissipate the energy without producing light. fsu.eduthermofisher.com The interplay between fluorescence emission and these quenching processes is the basis for its function as a molecular probe.

"Off-On" fluorescent probes are designed to be non-fluorescent (in the "off" state) until a specific event or analyte interaction occurs, which then "turns on" the fluorescence. Two prominent mechanisms governing this switching behavior are Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT).

Photoinduced Electron Transfer (PET): This process is a primary mechanism for fluorescence quenching. wikipedia.org In a typical PET sensor, the molecule consists of a fluorophore (like the fluorescein (B123965) core), a spacer, and a receptor unit (e.g., the acetamido group or another functional moiety). almacgroup.com In the "off" state, upon photoexcitation of the fluorophore, an electron is transferred from the donor part of the molecule to the excited acceptor part. wikipedia.orgedinst.com This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. mit.edu When the probe binds to its target analyte (such as an ion or molecule), the electronic properties of the receptor are altered, making the electron transfer energetically unfavorable. almacgroup.commit.edu This blockage of the PET pathway forces the excited state to decay via fluorescence, switching the probe to its "on" state. almacgroup.com

Twisted Intramolecular Charge Transfer (TICT): The TICT mechanism is another crucial process that can lead to a non-fluorescent state. It occurs in molecules composed of an electron donor and an electron acceptor linked by a single bond. rsc.org Upon photoexcitation, the molecule can undergo intramolecular twisting around this bond, leading to the formation of a highly polar, charge-separated "TICT state." ossila.comvanderbilt.edu This state has minimal orbital overlap, which facilitates rapid non-radiative decay back to the ground state, effectively quenching fluorescence. mdpi.comresearchgate.net For probes operating via this mechanism, any factor that restricts this intramolecular rotation—such as binding to a target molecule or an increase in local viscosity—can prevent the formation of the non-emissive TICT state and thereby enhance fluorescence. rsc.org

Table 1: Comparison of PET and TICT Quenching Mechanisms

| Feature | Photoinduced Electron Transfer (PET) | Twisted Intramolecular Charge Transfer (TICT) |

|---|---|---|

| Primary Process | Electron transfer between donor and acceptor moieties. wikipedia.orgedinst.com | Intramolecular rotation around a single bond. rsc.org |

| "Off" State | A non-radiative decay pathway is opened by electron transfer, quenching fluorescence. mit.edu | Formation of a twisted, charge-separated state that decays non-radiatively. mdpi.com |

| "On" State Trigger | Analyte binding alters receptor electronics, blocking electron transfer. almacgroup.com | Restricted molecular rotation (e.g., due to binding or viscosity) prevents formation of the twisted state. rsc.org |

| Structural Basis | Comprises a fluorophore, spacer, and a receptor unit. almacgroup.com | Consists of electron donor and acceptor parts linked by a rotatable single bond. rsc.org |

Influence of Intramolecular Interactions on Fluorescence States (e.g., π-π stacking)

The conformation of a fluorophore is critical to its emissive properties. Intramolecular interactions that restrict the molecule's ability to vibrate or rotate can significantly enhance fluorescence by closing non-radiative decay channels. researchgate.net For instance, processes that promote a more rigid and planar structure tend to increase the fluorescence quantum yield.

While π-π stacking is typically an intermolecular interaction, the principles that govern it—namely, the favorable interaction between aromatic systems—are relevant to intramolecular processes. Any intramolecular interaction that restricts the rotation of the different rings within the this compound structure can suppress quenching mechanisms like TICT. researchgate.netresearchgate.net By locking the fluorophore into a conformation that is favorable for emission, these interactions effectively switch off non-radiative pathways, leading to a brighter fluorescent signal. researchgate.net This restriction of intramolecular motion is a key strategy in the design of highly fluorescent materials. researchgate.net

Environmental Sensitivity and Response Mechanisms

This compound's fluorescence is highly sensitive to its immediate chemical environment. fsu.edu This sensitivity is not a drawback; rather, it is the fundamental property that allows it to function as a sensor for various parameters.

The fluorescein core of this compound is a xanthene-based structure whose photophysical properties are highly dependent on pH. mdpi.com The molecule can exist in different protonation states (e.g., dianion, monoanion, neutral), and each state has a distinct fluorescence quantum yield. mdpi.com Typically, the deprotonated dianionic form is highly fluorescent, while the protonated forms are weakly fluorescent or non-fluorescent. mdpi.comncbs.res.in

This pH-dependent behavior allows this compound and related compounds to act as effective pH sensors. robocraze.comnih.gov As the pH of the surrounding medium decreases (becomes more acidic), the phenolic group on the fluorescein structure becomes protonated. This event alters the electronic structure of the fluorophore, quenching its fluorescence. mdpi.comncbs.res.in The transition between the fluorescent and non-fluorescent states occurs around the acid dissociation constant (pKa) of the fluorophore. For many fluorescein derivatives, the pKa value lies within the physiological pH range, making them excellent probes for monitoring pH changes in cellular compartments. mdpi.comfrontiersin.org The relationship between pH and fluorescence intensity can be used to make quantitative measurements of local pH. rsc.org

When a fluorescent probe like this compound binds to a larger molecule, such as a protein or nucleic acid, its fluorescence properties can change dramatically. plos.org This change is often the result of conformational shifts in the probe, the target molecule, or both. Two common models describing these binding events are the "induced-fit" and "conformational selection" mechanisms. biorxiv.org In either case, the binding event alters the local environment and conformational freedom of the fluorophore.

For example, when this compound is used to label a protein, its fluorescence can report on conformational changes within that protein. nih.gov The binding can restrict the probe's rotational freedom, which may decrease quenching from mechanisms like TICT and increase fluorescence. Conversely, the probe might bind to a quenching residue on the protein, leading to decreased fluorescence. In some applications, such as differential scanning fluorimetry (DSF), a probe's fluorescence is enhanced when a protein unfolds upon heating, as the probe can then bind to newly exposed hydrophobic regions, a significant conformational change. mdpi.comharvard.edu The change in fluorescence anisotropy, which measures the probe's rotational mobility, is another powerful way to detect binding events and associated conformational changes. nih.govresearchgate.net

The fluorescence of probes can be modulated by their interaction with specific ions, particularly metal ions. frontiersin.orgnih.gov By incorporating a specific ion-binding (chelating) group into the structure of a fluorophore, a highly selective ion sensor can be created. ekb.eg The interaction of this compound with certain ions can lead to significant changes in its fluorescence intensity through several mechanisms.

One common mechanism is the modulation of PET quenching. A probe can be designed where the receptor moiety quenches the fluorophore's emission in the absence of the target ion. When the ion binds to the receptor, it can prevent the PET process, causing a "turn-on" of fluorescence. mit.edu For example, sensors for zinc (Zn²⁺) often operate this way. mit.edufrontiersin.org Alternatively, some heavy metal ions, such as copper (Cu²⁺) or mercury (Hg²⁺), are effective quenchers of fluorescence. thermofisher.com When these ions bind to the probe, they can induce a "turn-off" response by introducing a new non-radiative decay pathway. thermofisher.complos.org These specific ion-induced changes in fluorescence allow for the detection and quantification of ions in various biological and environmental samples. thermofisher.commagtech.com.cn

Table 2: Summary of Environmental Response Mechanisms for this compound-based Probes

| Stimulus | Mechanism | Resultant Fluorescence Change | Application |

|---|---|---|---|

| pH Change | Protonation/deprotonation of the xanthene core. mdpi.com | Fluorescence is high at alkaline pH (deprotonated) and low at acidic pH (protonated). ncbs.res.in | Intracellular and solution pH sensing. nih.gov |

| Molecular Binding | Conformational restriction and/or change in local environment upon binding to a macromolecule. plos.orgnih.gov | Can be an increase or decrease in intensity, or a change in anisotropy, depending on the nature of the interaction. researchgate.net | Detecting protein binding, folding, and conformational changes. mdpi.com |

| Ion Interaction | Ion binding to a receptor moiety modulates a quenching mechanism (e.g., PET) or introduces one. mit.eduthermofisher.com | "Turn-on" or "turn-off" of fluorescence, depending on the ion and the probe design. plos.org | Selective detection and quantification of metal ions. frontiersin.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Fluorescence Spectroscopy Techniques in Acetamidofluorescein Research

Fluorescence spectroscopy is a cornerstone in the study of this compound, offering a non-invasive and highly sensitive means to probe its behavior in various environments. evidentscientific.com This family of techniques leverages the molecule's ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. evidentscientific.com

Steady-state fluorescence spectroscopy is fundamental for establishing the basic photophysical characteristics of this compound. edinst.com This technique involves irradiating a sample with a continuous light source and measuring the resulting fluorescence intensity across a range of wavelengths. edinst.com

An emission spectrum is generated by exciting the fluorophore at a fixed wavelength, typically its absorption maximum, and scanning the emitted fluorescence over a range of longer wavelengths. olympusconfocal.com The resulting spectrum reveals the wavelength of maximum emission intensity and the spectral shape, which can be influenced by environmental factors such as solvent polarity, pH, and temperature. edinst.comhoriba.com Conversely, an excitation spectrum is obtained by monitoring the fluorescence emission at a fixed wavelength (usually the emission maximum) while varying the excitation wavelength. olympusconfocal.com The excitation spectrum ideally mirrors the absorption spectrum of the fluorophore and helps in identifying the most efficient wavelengths for excitation. olympusconfocal.com The combination of both spectra provides a comprehensive "fingerprint" of the fluorophore's basic spectral properties. horiba.com For instance, fluorescein-based probes like this compound are known to have their emission properties affected by their protonation state, which can be studied using these profiling techniques. nih.gov

Table 1: Key Parameters from Steady-State Fluorescence of this compound This table is illustrative and values can vary based on experimental conditions.

| Parameter | Description | Typical Value Range for Fluorescein (B123965) Derivatives |

|---|---|---|

| Excitation Maximum (λex) | Wavelength at which the molecule most efficiently absorbs light to become excited. | ~490 nm |

| Emission Maximum (λem) | Wavelength at which the molecule emits the most intense fluorescence. | ~515-520 nm |

| Stokes Shift | The difference in wavelength (or energy) between the excitation and emission maxima. | ~25-30 nm |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | 0.8 - 0.95 in aqueous buffer |

While steady-state methods provide an average view, time-resolved fluorescence spectroscopy offers a dynamic perspective on molecular processes occurring on the nanosecond timescale. mdpi.com This is achieved by exciting the sample with a short pulse of light and measuring the decay of the fluorescence intensity over time. edinst.com The resulting fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state and is sensitive to the molecular environment. evidentscientific.com

Fluorescence anisotropy adds another layer of information by measuring the polarization of the emitted light relative to the polarized excitation light. horiba.com This technique is based on the principle that when a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. horiba.com The degree of polarization is dependent on how much the molecules rotate during the fluorescence lifetime. horiba.com Faster rotation leads to greater depolarization of the emitted light. horiba.com By measuring time-resolved fluorescence anisotropy, one can determine rotational correlation times (ρ), which are related to the size and shape of the fluorescently-labeled molecule and the viscosity of its local environment. nih.govcsic.es These measurements are invaluable for studying molecular dynamics, such as the local flexibility of biomolecules and protein conformational changes. nih.govscholaris.campg.de For fluorophores with mixed polarization, where the fundamental anisotropy is less than 0.3, the error in distance measurements is generally considered to be below 10%. mdpi.com

Table 2: Parameters from Time-Resolved Fluorescence Anisotropy This table is illustrative and values depend on the specific system under study.

| Parameter | Description | Information Gained |

|---|---|---|

| Fluorescence Lifetime (τ) | Average time the fluorophore remains in the excited state. | Environmental changes, quenching, energy transfer. |

| Rotational Correlation Time (ρ) | Time taken for a molecule to rotate through a significant angle. | Molecular size, shape, local viscosity, binding events. |

| Initial Anisotropy (r₀) | Anisotropy at the moment of excitation, before any rotational motion. | Relative orientation of absorption and emission dipoles. csic.es |

| Limiting Anisotropy (r∞) | Residual anisotropy at long times, indicating restricted motion. | Constraints on the fluorophore's rotation (e.g., when bound). |

Förster Resonance Energy Transfer (FRET) is a powerful technique that functions as a "spectroscopic ruler" to measure distances on the nanometer scale (typically 1-10 nm). wikipedia.orgnih.gov It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. wikipedia.org The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of that distance. wikipedia.org

In applications involving this compound, it can serve as either a donor or an acceptor in a FRET pair. For example, it has been used as an acceptor with AEDANS as a donor to study protein interactions. mdpi.com The efficiency of FRET can be measured by observing either the quenching of the donor's fluorescence or the enhancement of the acceptor's fluorescence. mdpi.com This allows for the precise determination of intramolecular distances, the study of conformational changes in proteins and nucleic acids, and the monitoring of molecular binding events in real-time. nih.govune.edu.au FRET is widely used to investigate protein-protein interactions, protein-DNA interactions, and the dynamics of biological complexes. wikipedia.orgceltarys.com

Table 3: Common FRET Applications with this compound This table provides examples of how FRET is used in biological research.

| Application | Description | Example |

|---|---|---|

| Protein-Protein Interaction | One protein is labeled with a donor (e.g., AEDANS) and the other with an acceptor (e.g., 5-acetamidofluorescein). FRET occurs upon interaction. mdpi.comnih.gov | Studying the association of viral proteins with host factors. mdpi.com |

| Conformational Changes | A single biomolecule is labeled at two different sites with a donor-acceptor pair. A change in conformation alters the distance between the fluorophores, changing the FRET efficiency. nih.gov | Monitoring the folding or unfolding of a protein or nucleic acid. |

| Enzymatic Activity | A substrate is designed with a FRET pair separated by a cleavage site. Enzymatic cleavage separates the donor and acceptor, leading to a loss of FRET. nih.gov | Developing biosensors for protease activity. |

Chromatographic and Mass Spectrometric Analyses of this compound Conjugates

When this compound is used to label other molecules, such as proteins or oligonucleotides, it is crucial to characterize the resulting conjugates. cellmosaic.com Chromatographic and mass spectrometric methods are essential for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. cellmosaic.com When coupled with a fluorescence detector (FLD), it becomes a highly sensitive and selective method for analyzing fluorescently labeled molecules. measurlabs.comscioninstruments.com The HPLC system separates the this compound conjugates from unlabeled molecules and free dye based on properties like hydrophobicity (Reversed-Phase HPLC), charge (Ion-Exchange HPLC), or size (Size-Exclusion HPLC). cellmosaic.comcellmosaic.com

The eluting components then pass through the fluorescence detector, which is set to the specific excitation and emission wavelengths of this compound. scioninstruments.com This allows for the quantification of the labeled species with high precision, even in complex biological samples. measurlabs.comresearchgate.net HPLC-FLD is used to determine the purity of conjugates, assess the degree of labeling, and analyze the stability of the fluorescent tag. nih.govnih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules and their conjugates. autobio.com.cnbruker.com In this method, the analyte is co-crystallized with a matrix material on a target plate. bruker.com A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. bruker.com

These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. autobio.com.cn MALDI-TOF MS can accurately determine the molecular weight of this compound conjugates, allowing for the confirmation of successful conjugation and the determination of the number of fluorophore molecules attached to each biomolecule (the labeling ratio). shimadzu.comsigmaaldrich.comresearchgate.net This technique is invaluable for the quality control of antibody-drug conjugates (ADCs) and other protein conjugates, providing rapid and precise characterization of the final product. cellmosaic.comshimadzu.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Biomolecules

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of biomolecules, including those labeled with this compound. wikipedia.org This method involves multiple stages of mass analysis, typically separated by a fragmentation step, to provide detailed structural information. wikipedia.orgbiosyn.com In a typical MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio are selected in the first mass analyzer (MS1), fragmented, and then the resulting fragment ions are analyzed in a second mass analyzer (MS2). wikipedia.orgcreative-proteomics.com

The fragmentation process, often achieved through collision-induced dissociation (CID), breaks the precursor ion into smaller, structurally informative product ions. creative-proteomics.comnih.gov By analyzing the m/z ratios of these fragments, the sequence and structure of the original biomolecule can be deduced. creative-proteomics.com This is particularly valuable for identifying proteins and characterizing post-translational modifications. biosyn.com

In the context of this compound-labeled biomolecules, MS/MS plays a crucial role in identifying the specific sites of labeling. For instance, when 5-iodothis compound is used to target cysteine residues in proteins, subsequent digestion and MS/MS analysis can pinpoint the exact location of the fluorescein tag. nih.gov A notable characteristic in the MS/MS of fluorescein-tagged peptides is the generation of a strong reporter ion. For example, a prominent reporter ion at m/z 422, derived from the fluorescein moiety, has been observed and can be used in precursor ion scans to selectively identify labeled peptides within a complex mixture. nih.gov

The application of MS/MS extends to the analysis of other biomolecules, such as N-glycans. waters.comnih.gov Labeling glycans with a fluorescent tag that also enhances mass spectrometric detection, such as the RapiFluor-MS reagent, significantly improves the sensitivity of the analysis. waters.comlcms.czlcms.cz This dual-functionality allows for both fluorescence-based quantification and detailed structural elucidation by MS/MS. waters.com The development of rapid labeling techniques and automated liquid handling platforms has further increased the throughput of N-glycan analysis, making it a valuable tool in biopharmaceutical development. nih.govlcms.cz

Table 1: Key Applications of Tandem Mass Spectrometry in the Analysis of this compound-Labeled Biomolecules

| Application | Biomolecule | Key Finding | Reference |

| Site-Specific Labeling | Proteins (e.g., ovalbumin, bovine serum albumin) | Identification of cysteine residues labeled with 5-iodothis compound. | nih.gov |

| Reporter Ion Generation | Fluorescein-labeled cysteine residues | Detection of a strong reporter ion at m/z 422, enabling selective identification. | nih.gov |

| Glycan Profiling | N-Glycans | Enhanced sensitivity for both fluorescence and MS detection using specialized labels. | waters.comlcms.cz |

| High-Throughput Analysis | N-Glycans from monoclonal antibodies | Automation of sample preparation and analysis for rapid screening. | nih.govlcms.cz |

UV-Visible Absorption Spectroscopy for Conjugate Quantification and Characterization

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental and widely used technique for the quantification and characterization of chemical compounds, including this compound and its biomolecular conjugates. lkouniv.ac.inijprajournal.commsu.edu The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. lkouniv.ac.injasco-global.com

The characteristic absorption spectrum of a molecule in the UV-Vis region arises from the promotion of electrons from lower to higher energy molecular orbitals. lkouniv.ac.inmsu.edu For fluorescein and its derivatives, the extensive system of conjugated double bonds results in strong absorption in the visible range of the electromagnetic spectrum. msu.edumvpsvktcollege.ac.in The position and intensity of the absorption maximum (λmax) are key parameters used for both qualitative identification and quantitative measurement. lkouniv.ac.in

Quantification of protein concentration is a common application of UV-Vis spectroscopy. researchgate.net While proteins themselves absorb light at around 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine, this measurement can be prone to interference from other UV-absorbing molecules. ptglab.comcam.ac.uk Alternatively, colorimetric assays that produce a colored product with a distinct absorbance maximum are frequently employed. ptglab.com

For this compound-protein conjugates, quantification can be achieved by measuring the absorbance at the λmax of the fluorescein moiety. Fluorescein exhibits a high molar extinction coefficient, which contributes to the high sensitivity of detection. aatbio.comthermofisher.comaatbio.com The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For example, fluorescein has a reported molar extinction coefficient of approximately 80,000 M⁻¹cm⁻¹ in a basic solution. aatbio.comaatbio.comresearchgate.net

It is important to note that the absorption spectrum of fluorescein is pH-dependent due to different ionization states. aatbio.com This property can be utilized in binding assays, as the local environment of the dye can influence its pKa and thus its absorption and fluorescence characteristics. researchgate.net When quantifying conjugates, it is crucial to perform measurements at a consistent and appropriate pH to ensure accuracy.

Table 2: Spectroscopic Properties of Fluorescein Relevant to Conjugate Analysis

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~490 nm | In water/basic solution | aatbio.comresearchgate.net |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | In 0.1N NaOH | aatbio.comaatbio.com |

| Emission Maximum | ~514 nm | In water | aatbio.com |

| Isoabsorptive Point | 460 nm | - | aatbio.com |

Applications of Acetamidofluorescein in Biomolecular and Cellular Research

Protein Labeling and Conformational Dynamics Studies

The ability to attach fluorescent probes like acetamidofluorescein to specific sites on a protein has revolutionized the study of protein structure and function. nih.gov This site-specific labeling allows for the investigation of a protein's conformational dynamics, which are often crucial for its biological activity. nih.govelifesciences.org

This compound has been instrumental in elucidating how the binding of ligands induces conformational changes in proteins. These structural shifts are fundamental to many biological processes, including oxygen transport and cellular respiration. mdpi.com

Hemoglobin: The oxygen-transporting protein hemoglobin undergoes a significant conformational change upon binding oxygen, a phenomenon known as cooperative binding. chemistrytalk.orgsavemyexams.com This transition from the tense (T) state to the relaxed (R) state is crucial for efficient oxygen delivery. chemistrytalk.orglibretexts.org By covalently attaching this compound to specific residues, such as β93Cys, researchers can monitor these changes. nih.gov For instance, the binding of allosteric effectors like L35 to liganded hemoglobin has been shown to induce a unique conformational state, which can be detected by changes in the fluorescence of the attached this compound. nih.gov

Cytochrome c Oxidase: This enzyme is a critical component of the electron transport chain. libretexts.org Ligand binding studies are essential for understanding its catalytic mechanism. mdpi.comnih.gov this compound can be used to probe conformational changes that occur upon the binding of ligands like cyanide or azide (B81097) to the enzyme's catalytic center. nih.govfrontiersin.org These studies help to map the pathways of ligand access and the conformational coupling that is linked to the enzyme's proton-pumping function. nih.gov

| Protein | Ligand/Effector | Key Finding |

| Hemoglobin | Oxygen, L35 | This compound fluorescence reveals conformational changes between T and R states and the induction of a unique state by allosteric effectors. savemyexams.comnih.gov |

| Cytochrome c Oxidase | Cyanide, Azide | Probes conformational changes related to ligand access to the catalytic site and the proton-pumping mechanism. nih.govnih.gov |

Site-specific covalent labeling with this compound allows for a detailed examination of protein structure and its correlation with function. nanotempertech.com This technique involves attaching the fluorophore to a specific amino acid residue, often a cysteine, within the protein. scholaris.ca This targeted approach minimizes interference with the protein's natural activity. nanotempertech.com

This method has been applied to a wide range of proteins to study various aspects of their function. For example, by labeling a protein at two different sites with a FRET (Förster Resonance Energy Transfer) pair, one of which can be an this compound derivative, it is possible to measure intramolecular distances and detect conformational changes in real-time. chemrxiv.orgelifesciences.org This has been particularly useful in studying the dynamics of enzymes and other proteins that undergo significant structural rearrangements as part of their mechanism. The SNAP-tag technology, which utilizes an engineered version of O(6)-alkylguanine-DNA alkyltransferase, offers a versatile platform for the site-specific labeling of proteins with fluorophores like this compound. nih.gov

| Labeling Strategy | Protein/System | Information Gained |

| Single-site Covalent Labeling | General Proteins | Probing local environment changes, accessibility of the labeled site. |

| FRET with this compound | Maltose Binding Protein | Measuring absolute distances and distance changes to understand conformational dynamics. nih.govelifesciences.org |

| SNAP-tag Labeling | Various Recombinant Proteins | Pre-defined stoichiometry and site-specific modification with minimal impact on protein function. nih.gov |

Understanding how proteins interact to form functional complexes is a central goal in biology. u-tokyo.ac.jprefeyn.com this compound, often used in conjunction with other fluorophores in FRET-based assays, is a powerful tool for studying these interactions. frontiersin.orgyoutube.comnih.gov

By labeling two different proteins with a FRET donor and acceptor pair (where this compound can act as a donor), the formation of a complex can be detected by the appearance of FRET. This approach allows for the real-time monitoring of protein association and dissociation. youtube.com Furthermore, advanced techniques like three-fluorophore FRET can be used to analyze the formation of ternary protein complexes, providing insights into the stoichiometry and architecture of multi-protein assemblies. mdpi.com These methods have been successfully applied in living cells to visualize where and when protein complexes form, offering a dynamic view of cellular signaling pathways. frontiersin.orgmdpi.com

| Technique | Biological System | Key Finding |

| FRET | Protein Complex Dynamics | Enables real-time monitoring of the association and dissociation of protein complexes. youtube.com |

| Three-Fluorophore FRET | Plant Cell Receptor Complexes | Demonstrated the formation of a ternary complex of RLP44, BRI1, and BAK1 in distinct plasma membrane nanodomains. mdpi.com |

Enzyme Activity Assays and Mechanistic Investigations

This compound-based probes have been pivotal in the development of sensitive and continuous assays for a variety of enzymes. These assays are crucial for understanding enzyme mechanisms and for high-throughput screening of potential inhibitors.

Deacylases, such as sirtuins and histone deacetylases (HDACs), are important regulators of cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov Continuous fluorescent assays are essential for studying their activity and for identifying modulators. uzh.chinstras.comnih.gov

This compound has been incorporated into peptide substrates for these enzymes. mdpi.comresearchgate.netnih.gov In one approach, a myristoylated peptide substrate is labeled with 5-acetamidofluorescein. researchgate.net The fluorescence of this substrate is quenched upon binding to bovine serum albumin (BSA). When a sirtuin or HDAC11 removes the myristoyl group, the deacylated, fluorescently labeled product has a lower affinity for BSA, leading to an increase in fluorescence. mdpi.comresearchgate.net This allows for the continuous monitoring of enzyme activity. mdpi.com Such assays have been developed for various sirtuin isoforms (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6) and HDAC11. nih.govresearchgate.netuni-halle.de

| Enzyme | Assay Principle | Substrate Features |

| Sirtuins (SIRT1-3, 5, 6) | Fluorescence dequenching upon deacylation | Myristoylated peptide with 5-acetamidofluorescein. nih.govresearchgate.net |

| HDAC11 | Fluorescence dequenching upon deacylation | Myristoylated peptide with 5-acetamidofluorescein. nih.govresearchgate.netbpsbioscience.comeurofinsdiscovery.com |

Proteases are enzymes that cleave peptide bonds and are involved in a vast array of physiological and pathological processes. Real-time monitoring of their activity is crucial for diagnostics and for understanding their roles in disease. frontiersin.orgnih.gov

A novel approach for detecting protease activity utilizes excimer fluorescence. nih.gov In this design, a peptide substrate for a specific protease is flanked by two pyrene (B120774) molecules. mdpi.com In the intact probe, the pyrenes are held apart. Upon cleavage of the peptide by the protease, the two pyrene-containing fragments can interact to form an excimer, which emits light at a longer wavelength than the monomer. While early designs focused on pyrene, the principle can be adapted for other fluorophores. The large Stokes shift and long fluorescence lifetime of excimer emission are advantageous for measurements in complex biological samples with high autofluorescence. nih.gov This strategy allows for the development of "turn-on" fluorescent probes for the real-time detection of protease activity. mdpi.com

| Probe Design | Principle of Detection | Advantages |

| Excimer-based peptide probe | Proteolytic cleavage enables the formation of a fluorescent excimer. nih.govmdpi.com | Large Stokes shift, long fluorescence lifetime, suitable for use in autofluorescent media. nih.gov |

Nucleic Acid Labeling and Interaction Studies

This compound, a derivative of the widely used fluorescein (B123965) dye, serves as a valuable fluorescent marker in the study of nucleic acids. ontosight.ai Its application facilitates the investigation of nucleic acid structure, function, and interactions with other molecules.

Fluorescent Labeling of DNA Fragments and RNA

The covalent attachment of fluorescent dyes like this compound is a fundamental technique for visualizing and tracking DNA and RNA molecules in various biological assays. ontosight.aimirusbio.com Chemical methods have been developed to label nucleic acids, often by introducing reactive groups into the DNA or RNA structure that can then be coupled with a fluorescent dye. nih.govnih.gov For instance, aldehyde groups can be generated through partial depurination of DNA or oxidation of the 3'-terminal ribonucleoside in RNA. nih.govnih.gov These aldehydes can then react with a hydrazine (B178648) group on a fluorescent label, which can be stabilized by reduction. nih.govnih.gov

An alternative approach involves introducing primary amine groups into the nucleic acid, which can then be labeled with isothiocyanate or succinimide (B58015) derivatives of fluorescent dyes. nih.govnih.gov The ability to control the labeling density is a key advantage of such chemical methods. mirusbio.com This ensures that the structural integrity and hybridization capabilities of the labeled nucleic acids are not compromised, allowing for their use in a multitude of applications, including hybridization on oligonucleotide microchips. mirusbio.comnih.govnih.gov Fluorescein-labeled single-stranded DNA-binding proteins have also been utilized as probes to monitor DNA-dependent processes in real-time. nih.gov

| Labeling Strategy | Description | Key Features | Reference |

| Aldehyde Coupling | Introduction of aldehyde groups into nucleic acids via partial depurination (DNA) or oxidation (RNA), followed by coupling with a fluorescent label containing a hydrazine group. | Enables multiple labeling sites on DNA and single labeling on RNA. | nih.gov, nih.gov |

| Amine Coupling | Introduction of primary amine groups into nucleic acids, which are then reacted with isothiocyanate or succinimide derivatives of fluorescent dyes. | Provides an alternative covalent labeling strategy. | nih.gov, nih.gov |

| Direct Chemical Labeling Kits | Reagents that directly and covalently attach fluorophores to nucleic acids through an alkylating group. | Allows for adjustable labeling density and does not significantly alter nucleic acid structure or function. | mirusbio.com |

| Labeled-Protein Probes | Use of fluorescein-labeled proteins that bind to nucleic acids to act as fluorescent reporters. | Enables real-time monitoring of dynamic nucleic acid processes. | nih.gov |

Probing RNA-Aminoglycoside Binding Interactions

The interaction between RNA molecules and aminoglycoside antibiotics is a significant area of research, particularly due to the therapeutic mechanism of these antibiotics which involves binding to ribosomal RNA (rRNA) and inhibiting protein synthesis. mdpi.comnih.gov Aminoglycosides, being positively charged, primarily interact with the negatively charged phosphate (B84403) backbone of RNA through electrostatic interactions. mdpi.com

Fluorescently labeled RNA can be instrumental in studying these binding events. For example, changes in the fluorescence of a labeled RNA upon binding to an aminoglycoside can provide quantitative data on binding affinity and kinetics. ucsd.edu Studies have investigated the binding of various aminoglycosides, such as neomycin and paromomycin, to different RNA targets, including the A-site of 16S rRNA and viral RNA elements like the HIV-1 Rev response element (RRE) and trans-activating responsive element (TAR). psu.eduresearchgate.net The conformation of both the aminoglycoside and the RNA target plays a crucial role in the specificity and affinity of their interaction. mdpi.comucsd.edu Understanding these interactions at a molecular level is critical for the development of new RNA-targeted therapeutics. nih.gov

| Aminoglycoside | RNA Target | Significance of Interaction | Reference |

| Neomycin | 16S rRNA A-site, HIV-1 RRE | Inhibition of bacterial protein synthesis, potential antiviral target. | mdpi.com, researchgate.net |

| Paromomycin | 16S rRNA A-site, HIV-1 TAR | Inhibition of bacterial protein synthesis, potential antiviral target. | ucsd.edu, researchgate.net |

| Various Aminoglycosides | Ribozymes (e.g., hairpin, hammerhead), Group I introns | Inhibition of ribozyme catalytic activity. | psu.edu |

Cellular and Subcellular Imaging Applications

The fluorescent properties of this compound make it a powerful tool for visualizing molecular and cellular structures and processes. Its application in various microscopy techniques provides critical insights into the complex workings of the cell.

Immunofluorescence Imaging for Protein Localization and Distribution

Immunofluorescence (IF) is a widely used technique that employs fluorescently labeled antibodies to detect and visualize the location of specific proteins within cells and tissues. sigmaaldrich.comnih.gov This method is invaluable for determining the subcellular distribution of proteins, which is often closely linked to their function. nih.govcmu.edu The process typically involves fixing cells to preserve their structure, followed by incubation with a primary antibody that specifically binds to the protein of interest. nih.gov A secondary antibody, which is conjugated to a fluorophore like this compound, then binds to the primary antibody. thermofisher.com This indirect method provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody. sigmaaldrich.com

Immunofluorescence can be used to study a wide array of cellular components and has been instrumental in mapping the human proteome. cmu.edumicroscopeinternational.com High-resolution imaging, often achieved with confocal microscopy, allows for precise localization of proteins to specific organelles or subcellular structures. thermofisher.com

Live Cell Imaging and Tracking of Molecular Movement (e.g., Actin, Cell-Penetrating Peptides)

Live-cell imaging enables the observation of dynamic cellular processes in real-time, providing a significant advantage over fixed-cell methods which only offer a static snapshot. promega.com By introducing fluorescent probes into living cells, researchers can track the movement and interactions of molecules over time. thermofisher.com Fluorescently labeled molecules, such as fluorescently tagged actin, allow for the visualization of cytoskeletal dynamics, which are crucial for processes like cell migration and division. promega.com

Similarly, the movement and uptake of cell-penetrating peptides (CPPs) can be monitored using fluorescent labeling. This provides valuable information on their mechanisms of entry and intracellular trafficking pathways. Live-cell imaging techniques are essential for studying a wide range of cellular functions, including apoptosis, cell signaling, and organelle dynamics. thermofisher.combaseclick.eu

| Application | Description | Insights Gained | Reference |

| Protein Localization | Using fluorescently labeled antibodies to visualize the subcellular location of specific proteins. | Understanding protein function and interaction networks. | nih.gov, cmu.edu |

| Cytoskeletal Dynamics | Tracking the movement of fluorescently labeled cytoskeletal components like actin. | Elucidating mechanisms of cell motility, division, and structural integrity. | promega.com |

| Cell-Penetrating Peptide Tracking | Monitoring the entry and intracellular pathway of fluorescently labeled CPPs. | Understanding mechanisms of cellular uptake and delivery. | |

| Apoptosis and Cell Viability | Using fluorescent probes that report on specific cellular events, such as caspase activation or mitochondrial membrane potential. | Real-time monitoring of cell health and response to stimuli. | thermofisher.com |

Electrochemical Fluorescence Modulation for Multi-Color Imaging Enhancement

A recent advancement in fluorescence microscopy is the use of electrochemical fluorescence modulation to enhance multi-color imaging. unsw.edu.auazooptics.com This technique addresses a common challenge in fluorescence microscopy: the spectral overlap of different fluorophores, which can make it difficult to distinguish between multiple labeled structures simultaneously. unsw.edu.au

By applying a changing electrochemical potential to the sample, the fluorescence intensity of different dyes can be modulated in a predictable and distinct manner. unsw.edu.auabberior.rocks This creates a unique "electrochemical spectrum" for each fluorophore. unsw.edu.au Even if fluorophores have overlapping emission spectra, their different responses to the electrochemical modulation allow for their signals to be separated through a process called linear unmixing. abberior.rocks This method has been shown to enable six-color imaging using only three spectral channels on a standard confocal microscope and has been successfully applied to super-resolution STED microscopy. azooptics.com This innovative approach expands the capabilities of conventional fluorescence microscopes without requiring significant hardware modifications, offering a cost-effective way to perform complex multi-color imaging experiments. unsw.edu.auazooptics.com

| Technique | Principle | Advantage | Reference |

| Electrochemical Fluorescence Modulation | Applying a varying voltage to modulate the fluorescence of different dyes, creating unique response patterns. | Allows for the separation of spectrally overlapping fluorophores, increasing the number of colors that can be imaged simultaneously. | unsw.edu.au, abberior.rocks |

| Linear Unmixing | A computational method used to separate the distinct fluorescence responses generated by electrochemical modulation. | Enables accurate differentiation of multiple fluorophores even with high spectral overlap. | abberior.rocks |

Integration of Acetamidofluorescein in Advanced Sensing and Detection Systems

Selective Detection of Specific Ions and Small Molecules

The fluorescein (B123965) structure can be chemically modified to create probes that selectively interact with specific analytes beyond protons. This is often achieved by attaching a receptor unit to the fluorophore that binds the target molecule, triggering a change in fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).

Acetamidofluorescein derivatives have been engineered into highly selective "off-on" fluorescent probes for detecting metal ions, such as copper (II) (Cu²⁺). In the "off" state (in the absence of the target ion), the probe is colorless and non-fluorescent. This is typically achieved by modifying the fluorescein core into a spirolactam or spironolactone (B1682167) structure, which disrupts the conjugated π-system responsible for fluorescence.

Upon binding with Cu²⁺, the probe undergoes a structural change—the spirolactam ring opens, restoring the conjugated system and "turning on" the fluorescence. This results in a significant increase in fluorescence intensity and a visible color change. Research has shown that these probes can exhibit high selectivity for Cu²⁺ over other metal ions. mdpi.com The binding mechanism is often a 1:1 coordination between the probe and the Cu²⁺ ion. mdpi.com These probes offer rapid response times and low detection limits, making them suitable for bioimaging applications in living cells. mdpi.com

Table 1: Performance of Fluorescein-Based "Off-On" Probes for Copper (II) Detection

| Probe Name | Linear Range | Detection Limit (LOD) | Response Time | pH Range | Stoichiometry (Probe:Cu²⁺) | Source |

| N2 | 0.1–1.5 eq. | 0.10 µM | < 100 s | 6.0–9.0 | 1:1 | mdpi.com |

| N4 | 0.0–1.5 eq. | 1.20 µM | Not Specified | 6.0–9.0 | 1:1 |

This compound is instrumental in strategies designed for the sensitive detection of specific mycotoxins, such as gliotoxin (B1671588). Gliotoxin is a toxic secondary metabolite produced by fungi like Aspergillus fumigatus. Direct detection of gliotoxin can be challenging.

A highly specific method utilizes an this compound derivative, 5-Iodothis compound (5-IAF), to label the toxin. solinst.com Gliotoxin contains a disulfide bridge, which is first reduced to yield two thiol groups. solinst.com These thiol groups are then alkylated by 5-IAF, which covalently attaches a fluorescent tag to each thiol. This reaction creates a stable di-acetamidofluorescein-gliotoxin (GT-(AF)₂) product. solinst.com

This fluorescently labeled product is easily detectable and quantifiable using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and matrix-assisted laser desorption ionization–time-of-flight (MALDI-ToF) mass spectrometry. The derivatization significantly enhances detection sensitivity compared to analyzing the unlabeled toxin.

Table 2: Detection of Gliotoxin using 5-Iodothis compound (5-IAF)

| Analyte | Derivatizing Agent | Resulting Product | Detection Method | Key Finding | Source |

| Gliotoxin | 5-Iodothis compound (5-IAF) | di-acetamidofluorescein-gliotoxin (GT-(AF)₂) | RP-HPLC, MALDI-ToF MS | Derivatization confers specificity and enhances detection sensitivity. | solinst.com |

| Gliotoxin | 5-IAF | GT-(AF)₂ | RP-HPLC | Product detected at RT = 15.243 min. | solinst.com |

Applications in Surface Coverage Inspection of Fluorinated Coatings

This compound and its derivatives have emerged as valuable tools for the inspection and quality control of fluorinated coatings on various substrates. These coatings are prized for their durability, chemical resistance, and low surface energy, making them ideal for applications ranging from architectural materials to microelectromechanical systems (MEMS). researchgate.netpaint.orgduluxprotectivecoatings.com.au However, ensuring complete and uniform coverage of these transparent coatings can be challenging without sophisticated instrumentation. Fluorescent probes offer a practical and effective solution for visualizing and assessing the integrity of these critical surface layers. researchgate.net

A notable derivative, 5-(perfluorooctylthio)this compound (5-FOAF), has been specifically designed for this purpose. researchgate.net This compound cleverly combines a perfluoroalkyl group, which exhibits a strong affinity for fluorinated surfaces, with a fluorescein-based fluorophore that emits a visible signal. researchgate.net This dual nature allows 5-FOAF to selectively adhere to areas with fluorinated coatings. When the substrate is rinsed, the probe remains on the coated portions, while it is washed away from any uncoated or bare areas. The resulting fluorescence pattern provides a clear, semi-quantitative map of the coating's coverage, easily detectable by the naked eye or with simple fluorescence microscopy. researchgate.net

Research has demonstrated the efficacy of this method on both silica- and metal-based surfaces that have been treated with fluorinated compounds via silane (B1218182) chemistry. researchgate.net The retention of the 5-FOAF probe on the fluorinated surface was found to be significantly higher—between two to five times stronger—than on the uncoated surface. researchgate.net This differential adhesion forms the basis for a reliable inspection technique.

The application of fluorescent probes extends beyond simple visualization. Quantitative analysis of the fluorescence intensity can provide a more detailed assessment of the coating's quality. researchgate.netmdpi.com By correlating the intensity of the emitted light to the concentration of the fluorescent dye, it is possible to evaluate not only the presence of the coating but also its thickness and uniformity. researchgate.net This quantitative approach is crucial for optimizing coating procedures and ensuring consistent performance. researchgate.netresearchgate.net

The table below summarizes the key findings from research on the use of this compound derivatives for inspecting fluorinated coatings.

| Probe | Substrate(s) | Key Findings | Measurement Technique |

| 5-(perfluorooctylthio)this compound (5-FOAF) | Silica (B1680970), Metal | The probe selectively binds to fluorinated surfaces, with retention being 2-5 times stronger than on uncoated areas. researchgate.net | Visual inspection, Fluorescence microscopy |

| Fluorescein Derivatives | General Surfaces | The intensity of fluorescence can be correlated with the thickness and uniformity of the coating. researchgate.net | Fluorescence spectroscopy, Confocal microscopy uc.edu |

This innovative use of this compound derivatives provides a straightforward and cost-effective method for quality control in the application of fluorinated coatings, ensuring their performance and reliability in a wide array of advanced technologies.

Nanomaterial Assisted Research Applications of Acetamidofluorescein

Enhancement and Quenching of Fluorescence by Metallic Nanoparticles

The fluorescence of acetamidofluorescein can be significantly altered by the proximity of metallic nanoparticles, a phenomenon governed by complex interactions between the fluorophore and the nanoparticle's surface plasmon resonance. This can lead to either a dramatic enhancement or quenching of the fluorescence signal, depending on factors such as the distance between the fluorophore and the nanoparticle, the size and composition of the nanoparticle, and the surrounding environment.

Metal-enhanced fluorescence (MEF) occurs when a fluorophore is positioned at an optimal distance (typically 5-90 nm) from a metallic nanoparticle. mdpi.com The localized surface plasmon resonance of the nanoparticle creates an enhanced electromagnetic field, which increases the excitation rate of the fluorophore. researchgate.net This leads to a higher quantum yield, reduced fluorescence lifetime, and increased photostability. mdpi.com Studies have shown that silver nanoparticles can cause significant fluorescence enhancement. niu.edu The process is highly dependent on the distance and the alignment of the nanoparticle's surface plasmon resonance with the fluorophore's absorption and emission spectra. researchgate.net

Conversely, when this compound is in very close proximity (typically less than 5 nm) to a metallic nanoparticle, fluorescence quenching is the dominant process. mdpi.com This quenching can occur through several mechanisms, including Förster resonance energy transfer (FRET) or nanometal surface energy transfer (NSET) from the excited fluorophore to the metal nanoparticle. rsc.orgrsc.org Gold nanoparticles (AuNPs) are particularly effective quenchers of fluorescence. scirp.orgnih.gov The efficiency of quenching is dependent on the size of the AuNPs, with larger particles exhibiting a greater quenching effect. scirp.orgcase.edu For instance, the fluorescence of fluorescein (B123965) isothiocyanate (FITC), a derivative of fluorescein, is quenched by AuNPs, and this process can be reversed in a competitive immunoassay, demonstrating the controllable nature of this interaction. rsc.org The quenching process is often dynamic, as confirmed by a decrease in the fluorescence lifetime of the fluorophore in the presence of the nanoparticles. scirp.org

| Interaction | Nanoparticle | Typical Distance | Observed Effect on this compound/Derivatives | Reference(s) |

| Enhancement | Silver (Ag) | 5-90 nm | Increased fluorescence intensity, decreased lifetime, increased photostability | mdpi.comniu.eduresearchgate.net |

| Quenching | Gold (Au) | < 5 nm | Decreased fluorescence intensity and lifetime | mdpi.comrsc.orgscirp.org |

| Quenching | Silver (Ag) | < 5 nm | Decreased fluorescence intensity | researchgate.netnih.gov |

Encapsulation within Colloidal Nanoparticles for Improved Photostability and Delivery

Encapsulation of this compound and its derivatives within colloidal nanoparticles, such as silica (B1680970) or polymer-based nanoparticles, offers a robust method to protect the fluorophore from environmental quenching and photobleaching, thereby enhancing its utility in various applications. researchgate.netconicet.gov.ar This strategy also provides a vehicle for the targeted delivery of the fluorescent probe.

Silica nanoparticles are a common choice for encapsulation due to their biocompatibility, stability, and the ease with which their surface can be functionalized. conicet.gov.armedcomadvance.com When fluorescent dyes like fluorescein are encapsulated within a silica matrix, they are shielded from external quenchers and pH fluctuations, leading to more stable and reliable fluorescence. conicet.gov.ar The encapsulation process can be achieved through methods like micelle entrapment, which results in monodispersed nanoparticles with the dye integrated within the core. researchgate.net Studies have demonstrated that silica-encapsulated fluorescein exhibits significantly improved photostability compared to the free dye when exposed to intense light. researchgate.net

Polymer-based nanoparticles, such as those made from zein (B1164903) or other biocompatible polymers, also serve as effective encapsulation systems. mdpi.comfrontiersin.org These nanoparticles can be designed to have specific properties, such as controlled release of the encapsulated molecule. frontiersin.org The encapsulation of hydrophobic bioactive compounds, a category that can include certain fluorescein derivatives, into zein nanoparticles has been well-documented. mdpi.com The layer-by-layer assembly technique allows for the creation of multi-layered nanoparticles for encapsulating different types of molecules. nih.gov The choice of polymer and encapsulation method can be tailored to achieve desired characteristics like particle size, surface charge, and release profile. mdpi.com

| Encapsulation Matrix | Key Advantages | Example Application | Reference(s) |

| Silica Nanoparticles | Improved photostability, protection from quenchers, biocompatibility | Stable fluorescent probes for imaging | researchgate.netconicet.gov.armedcomadvance.com |

| Zein Nanoparticles | Biodegradable, self-assembly, controlled release | Delivery of hydrophobic bioactives | mdpi.comfrontiersin.org |

| Polymer Nanoparticles | Tunable properties, protection from degradation | Drug delivery and bioimaging | mdpi.comresearchgate.net |

Integration into Hydrogel Systems for Controlled Release and Sensing

Hydrogels, which are three-dimensional networks of hydrophilic polymers, provide a versatile platform for the integration of this compound for applications in controlled release and sensing. nih.govresearchgate.net The porous structure of hydrogels allows them to absorb large amounts of water while maintaining their structural integrity, making them ideal for encapsulating and releasing molecules in a controlled manner. rsc.org

For controlled release, this compound or drugs labeled with it can be loaded into the hydrogel matrix. rsc.org The release kinetics can be precisely controlled by modulating the properties of the hydrogel, such as its crosslinking density and chemical composition. rsc.orgmdpi.com For example, the release of fluorescein from a conducting polymer hydrogel has been shown to be actively controlled by an electrical trigger, allowing for on-demand delivery. nih.gov Light-responsive hydrogels, which undergo structural changes upon light irradiation, can also be used to trigger the release of encapsulated fluorescein. conicet.gov.ar

In sensing applications, hydrogels containing this compound can be designed to respond to specific analytes or changes in the local environment, such as pH or the presence of certain molecules. rsc.orgmdpi.comnih.gov For instance, a fluorescein-based probe was used to create a hydrogel sensor for the effective detection of hydrogen peroxide. mdpi.com The hydrogel can serve to pre-concentrate the analyte, enhancing the sensitivity of the sensor. nih.gov Fluorescent hydrogels have been developed for detecting various analytes, including glucose and heavy metal ions, where the fluorescence of the embedded dye is altered upon interaction with the target. rsc.orgrsc.orgazosensors.com

| Hydrogel Application | Mechanism | Example Analyte/Stimulus | Reference(s) |

| Controlled Release | Swelling, degradation, or external trigger (e.g., light, electricity) | N/A (model drug release) | rsc.orgmdpi.comnih.govconicet.gov.ar |

| Sensing | Analyte-induced change in fluorescence | Hydrogen Peroxide, pH, Glucose, Metal Ions | rsc.orgmdpi.comnih.govrsc.org |

Nanodisc-Assisted Labeling of Membrane Proteins

Nanodiscs are self-assembled, discoidal phospholipid bilayers stabilized by membrane scaffold proteins (MSPs), providing a native-like environment for membrane proteins. nih.gov They have emerged as a powerful tool for the fluorescent labeling of membrane proteins with probes like this compound, overcoming challenges associated with traditional detergent-based methods. nih.gov

In detergent-based systems, the hydrophobic environment of the detergent micelles can often obscure the cysteine residues on the protein surface that are targeted for site-specific labeling. nih.gov This leads to inefficient and non-specific labeling. scirp.org Nanodiscs solve this problem by encapsulating the membrane protein within a small patch of lipid bilayer, which maintains the protein's native conformation and ensures that surface-exposed residues remain accessible for labeling. nih.govbiorxiv.org

The labeling process can be integrated with protein purification. nih.gov For example, His-tagged membrane proteins can be captured on an affinity column while still in their native membrane environment, and then encapsulated into nanodiscs. The labeling of the protein with a fluorescent dye can then be performed while the nanodisc-protein complex is still on the column. nih.gov This approach has been successfully used to label membrane proteins that were difficult to label using conventional methods. nih.gov A fluorescein-desipeptide has been used to label the MSP of pre-formed nanodiscs, demonstrating the versatility of this platform for introducing fluorescent probes. researchgate.net

| Challenge in Membrane Protein Labeling | How Nanodiscs Provide a Solution | Key Advantage | Reference(s) |

| Inaccessibility of labeling sites in detergent micelles | Maintains native protein conformation and accessibility of surface residues | More robust and efficient site-specific labeling | nih.govbiorxiv.org |

| Protein aggregation and denaturation | Provides a stable, native-like lipid bilayer environment | Preserves protein structure and function | nih.govrefeyn.com |

| Difficulty in purification of labeled proteins | Allows for integrated purification and on-column labeling | Streamlined workflow and higher purity of labeled protein | nih.govresearchgate.net |

Computational and Theoretical Investigations of Acetamidofluorescein S Properties and Interactions

Molecular Dynamics (MD) Simulations of Probe-Target Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. ebsco.commdpi.com By calculating the trajectories of particles, MD simulations provide an atomistic view of biomolecular systems, revealing details about conformational changes, binding events, and the dynamics of probe-target interactions. nih.govnih.gov

In the study of acetamidofluorescein and its derivatives, MD simulations have been crucial for understanding how the probe interacts with its target protein and how this interaction influences the surrounding environment. A notable application involves the use of 5-iodo-acetamidofluorescein (5-IAF), a derivative of this compound, to probe structural and water dynamics at the entrance of the K-channel in the enzyme cytochrome c oxidase. rsc.org